molecular formula C7H13NO3 B8515209 2-Carboisopropoxy-n-methyl-acetamide

2-Carboisopropoxy-n-methyl-acetamide

Cat. No.: B8515209
M. Wt: 159.18 g/mol
InChI Key: GODPLTPYZFKBLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Carboisopropoxy-n-methyl-acetamide is a chemical compound provided For Research Use Only. It is not for diagnostic or therapeutic use. N-methylacetamide derivatives are frequently employed as solvents and intermediates in the synthesis of more complex molecules . Specifically, this compound is expected to function as a versatile building block in organic synthesis and medicinal chemistry research. Its structure suggests potential application as an intermediate in the development of active pharmaceutical ingredients or agrochemicals . Researchers value such acetamide-based compounds for their role in exploring new chemical spaces and developing modulators for biological targets, as seen in research on heme oxygenase-1 inhibitors and other therapeutic areas . The presence of both amide and ester functional groups in its structure makes it a valuable reagent for constructing molecular scaffolds with specific hydrogen-bonding capabilities and polarity. Please consult the product's Certificate of Analysis for specific data on purity, stability, and handling. All chemical information is provided for research purposes.

Properties

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

IUPAC Name

propan-2-yl 3-(methylamino)-3-oxopropanoate

InChI

InChI=1S/C7H13NO3/c1-5(2)11-7(10)4-6(9)8-3/h5H,4H2,1-3H3,(H,8,9)

InChI Key

GODPLTPYZFKBLU-UHFFFAOYSA-N

Canonical SMILES

CC(C)OC(=O)CC(=O)NC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Acetamide Derivatives

The provided evidence includes four acetamide derivatives with varying substituents, molecular weights, and applications. Below is a detailed comparison based on structural features, hazards, and physicochemical properties.

Structural and Molecular Comparison
Compound Name Substituents (Position/Group) Molecular Formula CAS No. Molecular Weight
2-Cyano-N-[(methylamino)carbonyl]acetamide 2-cyano, N-(methylamino)carbonyl C₅H₇N₃O₂ 6972-77-6 141.13 g/mol
N-Acetyl-N-(2-methylpropyl)acetamide N-acetyl, N-(2-methylpropyl) C₈H₁₅N₀₂ 1787-52-6 157.21 g/mol
2-Chloro-N-(2,6-diisopropyl-phenyl)acetamide 2-chloro, N-(2,6-diisopropyl-phenyl) C₁₄H₂₀ClNO 20781-86-6 253.77 g/mol

Key Observations :

  • The bulky 2,6-diisopropylphenyl group in ’s compound suggests steric hindrance, likely influencing binding affinity in biological systems .
  • Molecular Weight : Higher molecular weights (e.g., 253.77 g/mol for ) correlate with increased hydrophobicity, impacting solubility and bioavailability.

Key Observations :

  • Toxicological Gaps: and highlight the need for further safety studies, particularly for halogenated and cyano-substituted acetamides .
  • Regulatory Status : ’s compound is registered with ECHA, implying compliance with EU safety standards .
Physicochemical Properties
  • Solubility: Cyano and chloro substituents ( and ) reduce water solubility compared to non-polar analogs. The acetyl group in ’s compound may enhance solubility in organic solvents .
  • Stability: Chlorinated acetamides () are prone to hydrolysis under alkaline conditions, while cyano groups () may confer thermal stability .

Research Implications and Gaps

  • Synthetic Utility: ’s cyano-substituted acetamide could serve as a precursor for heterocyclic compounds (e.g., pyrimidines) .
  • Biological Activity : ’s chloro-aromatic structure aligns with herbicides or kinase inhibitors, though specific applications are unexplored .
  • Safety Concerns : The absence of toxicological data for most compounds underscores the need for rigorous testing before industrial use .

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-carboisopropoxy-N-methyl-acetamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution or amidation reactions. For example, analogous acetamide derivatives are synthesized using a weak base (e.g., K₂CO₃) in polar aprotic solvents like acetonitrile under reflux. Reaction progress is monitored via TLC, and purification involves filtration to remove salts, followed by solvent evaporation under reduced pressure . Characterization via NMR (¹H/¹³C) and FTIR confirms functional groups, while single-crystal XRD provides structural validation .

Q. How should researchers handle discrepancies in spectroscopic data (e.g., NMR shifts) for this compound?

  • Methodological Answer : Contradictions in NMR data may arise from solvent effects, impurities, or tautomeric forms. Cross-validate results using complementary techniques like high-resolution mass spectrometry (HRMS) and IR spectroscopy. For instance, unexpected peaks in ¹H NMR could indicate residual solvents, requiring careful integration and comparison with reference spectra from databases like PubChem or NIST .

Q. What safety protocols are recommended given limited toxicological data for this compound?

  • Methodological Answer : Assume acute toxicity until proven otherwise. Use PPE (gloves, lab coats, fume hoods) and adhere to GHS guidelines. For in vivo studies, conduct preliminary cytotoxicity assays (e.g., MTT on HEK-293 cells) to establish safe handling thresholds .

Advanced Research Questions

Q. How can computational tools predict the reactivity and pharmacokinetics of this compound?

  • Methodological Answer : Employ density functional theory (DFT) to model electron density maps and reactive sites. Tools like SwissADME predict absorption/distribution parameters (e.g., LogP, bioavailability). For metabolic pathways, use molecular docking (AutoDock Vina) to simulate interactions with cytochrome P450 enzymes .

Q. What strategies resolve contradictions between experimental and theoretical data (e.g., predicted vs. observed bioactivity)?

  • Methodological Answer : Reconcile discrepancies by refining computational parameters (e.g., solvation models in DFT) or validating assays. For example, if in vitro antibacterial activity conflicts with in silico predictions, reassess assay conditions (e.g., bacterial strain selection, compound solubility) and apply statistical tools like Bland-Altman analysis .

Q. How can AI-driven retrosynthesis platforms optimize synthetic routes for scaled production?

  • Methodological Answer : Use AI tools (e.g., Pistachio, Reaxys) to prioritize routes based on yield, cost, and sustainability. For example, retrosynthetic analysis of similar acetamides identifies isopropoxy group introduction via Mitsunobu reaction or SN2 mechanisms. Validate AI predictions with small-scale pilot reactions .

Q. What advanced techniques characterize intermolecular interactions (e.g., protein binding) of this compound?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding affinities. For structural insights, employ cryo-EM or X-ray crystallography. Pre-screen interactions using molecular dynamics simulations (GROMACS) to identify potential binding pockets .

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